molecular formula C13H14N2O2 B13675762 Ethyl 2-amino-5-methylquinoline-3-carboxylate

Ethyl 2-amino-5-methylquinoline-3-carboxylate

Cat. No.: B13675762
M. Wt: 230.26 g/mol
InChI Key: KXQIRCKKLPMYPW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl ester group, an amino group, and a methyl group attached to the quinoline ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-5-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, disrupting its function. This compound can also inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-5-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but contains a chloro group instead of an amino group, leading to different chemical reactivity and biological activity.

    Ethyl 2,4-dimethylquinoline-3-carboxylate: Contains an additional methyl group, which can affect its steric properties and reactivity.

    Quinoline-3-carboxylate derivatives: These compounds have varying substituents on the quinoline ring, leading to diverse biological activities and applications.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-amino-5-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-8(2)5-4-6-11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

KXQIRCKKLPMYPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N=C1N)C

Origin of Product

United States

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